The Genesis and Modern Utility of HEK 293 Cells: An In-depth Technical Guide
The Genesis and Modern Utility of HEK 293 Cells: An In-depth Technical Guide
Abstract
The Human Embryonic Kidney (HEK) 293 cell line, established in 1973, represents a cornerstone of modern biological research and the biopharmaceutical industry.[1][2][3] Its remarkable propensity for transfection and robust growth has made it an indispensable tool for applications ranging from fundamental protein-protein interaction studies to the large-scale production of viral vectors for gene therapies and vaccines.[1][2][4][5] This guide provides a comprehensive technical overview of the HEK 293 cell line, beginning with its unique origin story—the immortalization of primary human embryonic kidney cells with sheared adenovirus 5 DNA. We will delve into the cellular and genetic profile of the parental line, detailing the integrated viral DNA's role in its immortal phenotype. Furthermore, this document provides field-proven, step-by-step protocols for the culture, transfection, and cryopreservation of HEK 293 cells, explaining the causality behind critical methodological choices. We explore its diverse applications, including recombinant protein expression and viral vector production, and present a comparative analysis of common HEK 293 variants. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this pivotal cell line with technical proficiency and a deep understanding of its foundational biology.
The Genesis of a Workhorse: The Origin of HEK 293 Cells
The story of HEK 293 cells begins in the early 1970s in the laboratory of Dr. Alex van der Eb at Leiden University in the Netherlands.[2][4][6] The primary goal was to create a stable, immortalized human cell line that could be easily manipulated for molecular biology research. The raw material was primary Human Embryonic Kidney (HEK) cells obtained from a legally aborted fetus.[4][7]
The critical step of immortalization was performed by a postdoctoral fellow in the lab, Dr. Frank Graham.[2][4] Graham employed a technique using sheared DNA from human adenovirus type 5 (Ad5).[8][9] The process was not immediately successful; the "293" designation famously comes from Graham's lab notebook, marking it as his 293rd experiment to successfully generate a stable, transformed cell clone.[1][2][4][7]
The transformation was achieved by the integration of an approximately 4.5-kilobase fragment from the left arm of the Ad5 genome into chromosome 19 of the host cell.[4][8][10] This integrated DNA segment contains the viral E1A and E1B genes.[2][11]
-
E1A (Early region 1A): This oncoprotein is a potent transcriptional activator. It drives the cell into a state of continuous proliferation by binding to and inactivating tumor suppressor proteins like the retinoblastoma protein (pRB).
-
E1B (Early region 1B): This protein is crucial for blocking apoptosis (programmed cell death), a common cellular response to the aberrant proliferation signals induced by E1A.[9][11]
The synergistic action of E1A and E1B effectively immortalized the cells, allowing them to bypass normal cellular senescence and divide indefinitely in culture.[3][9]
Interestingly, while the source tissue was kidney, subsequent detailed analysis has revealed that HEK 293 cells express numerous proteins typically found in immature neurons.[1][12] This suggests that the adenovirus may have preferentially transformed a neuronal precursor cell within the heterogeneous primary kidney culture.[4][12] This finding is critical for researchers using these cells as a model system, as their biology may not perfectly represent typical kidney epithelial cells.[8][12]
Cellular and Genetic Profile of the HEK 293 Lineage
The parental HEK 293 cell line (ATCC® CRL-1573™) possesses a unique set of characteristics that are a direct result of its origin and transformation.
-
Morphology: HEK 293 cells exhibit an epithelial-like morphology and typically grow as an adherent monolayer in standard culture conditions.[1][10] They can appear less circular and more granular than other common cell lines.[1]
-
Growth Properties: These cells are known for their reliable and relatively fast growth, with a doubling time of approximately 34-36 hours under optimal conditions.[1][13]
-
Genetic Profile: HEK 293 cells are hypotriploid, meaning they have a chromosome number that is approximately three times the haploid number. The modal chromosome number is 64 in about 30-60% of cells, indicating a degree of genetic instability.[1][10] The transforming Ad5 DNA is stably integrated into the long arm of chromosome 19 (19q13.2).[8][10]
-
Transfectability: A key feature that has cemented their popularity is their high propensity for transfection.[1][4] They readily take up foreign DNA using various methods, with the calcium phosphate method being particularly efficient, often approaching 100%.[1][4] This makes them an exceptional host system for transient gene expression.
Core Methodologies and Protocols
The following protocols are foundational for working with HEK 293 cells and are designed to ensure reproducibility and maintain cell line integrity.
Protocol 1: Standard Cell Culture and Maintenance
This protocol outlines the routine subculture of adherent HEK 293 cells. The goal is to maintain the cells in an exponential growth phase, preventing them from becoming over-confluent, which can lead to changes in cellular physiology and reduced viability.
Materials:
-
Base Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM).[10]
-
Complete Growth Medium: Base medium supplemented with 10% Fetal Bovine Serum (FBS).[10]
-
Dissociation Reagent: 0.25% Trypsin-EDTA solution.[14]
-
Wash Buffer: Dulbecco's Phosphate-Buffered Saline (D-PBS), Ca2+/Mg2+-free.[10]
-
T-75 culture flasks.
Procedure:
-
Observation: Visually inspect the culture under a microscope. Cells should be passaged when they reach 80-90% confluency.[13] Do not allow them to become 100% confluent.
-
Aspirate Medium: Carefully aspirate the spent culture medium from the T-75 flask.
-
Wash: Gently rinse the cell monolayer with 5-10 mL of D-PBS to remove residual serum, which contains trypsin inhibitors.[10] Aspirate the D-PBS.
-
Dissociation: Add 2-3 mL of Trypsin-EDTA solution to the flask, ensuring it covers the entire cell layer.[10] Incubate at 37°C for 2-5 minutes, or until cells begin to detach.[15] Avoid prolonged incubation as it can damage cell surface proteins.
-
Neutralization: Add 6-8 mL of pre-warmed complete growth medium to the flask. The serum in the medium will inactivate the trypsin. Gently pipette the solution up and down to create a single-cell suspension.
-
Subculture: Transfer a fraction of the cell suspension to a new T-75 flask containing fresh, pre-warmed complete medium. A typical split ratio is 1:5 to 1:10, which should result in the new flask reaching 80-90% confluency in 2-4 days.[13]
-
Incubation: Place the newly seeded flask in the incubator at 37°C with 5% CO₂.
Protocol 2: Transient Transfection using Lipid-Based Reagents
Transient transfection is a cornerstone application for HEK 293 cells. This protocol provides a general workflow using a common lipid-based reagent like Lipofectamine. The principle involves creating positively charged lipid-DNA complexes that fuse with the negatively charged cell membrane, delivering the plasmid DNA into the cell.
Materials:
-
Healthy, actively dividing HEK 293 cells, 70-80% confluent in a 6-well plate.[16]
-
High-purity plasmid DNA (1-2.5 µg per well).
-
Lipid-based transfection reagent (e.g., Lipofectamine™ LTX or 2000).[14][17]
-
Complete growth medium.
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate so they will be 70-80% confluent at the time of transfection.[16][18]
-
Prepare DNA Solution: In a sterile microfuge tube, dilute 1-2.5 µg of plasmid DNA into 100-250 µL of Opti-MEM™ I medium. Mix gently.[17]
-
Prepare Lipid Solution: In a separate sterile tube, dilute the transfection reagent into 100-250 µL of Opti-MEM™ I medium according to the manufacturer's instructions. Mix gently and incubate for 5 minutes at room temperature.
-
Form Complexes: Combine the diluted DNA and diluted lipid solutions. Mix gently by pipetting and incubate for 20-30 minutes at room temperature to allow DNA-lipid complexes to form.[16][17]
-
Transfect Cells: Add the DNA-lipid complex mixture drop-wise to the well containing the cells in fresh complete medium. Gently rock the plate to ensure even distribution.
-
Incubation & Assay: Incubate the cells at 37°C, 5% CO₂. Gene expression can typically be assayed 24-72 hours post-transfection.[18] It is generally not necessary to remove the transfection complexes.
Protocol 3: Cryopreservation and Revival
Properly freezing and thawing cells is critical for long-term storage and experimental consistency. The goal is to use a cryoprotectant (DMSO) and a slow cooling rate to minimize ice crystal formation and cell damage.
Materials:
-
Cells at >90% viability from a sub-confluent culture.
-
Complete growth medium.
-
Cryoprotectant: Dimethylsulfoxide (DMSO).[10]
-
Freezing Medium: Complete growth medium with 5-10% DMSO.
-
Cryovials.
-
Controlled-rate freezing container (e.g., "Mr. Frosty").
Procedure (Freezing):
-
Harvest Cells: Follow steps 1-5 of the Standard Culture Protocol to create a single-cell suspension.
-
Cell Count: Perform a viable cell count (e.g., using trypan blue exclusion).
-
Centrifuge: Pellet the cells by centrifuging at 150 x g for 5-8 minutes.[10][15]
-
Resuspend: Aspirate the supernatant and gently resuspend the cell pellet in ice-cold freezing medium at a density of 1-3 x 10⁶ viable cells/mL.[15]
-
Aliquot: Dispense 1 mL of the cell suspension into each labeled cryovial.
-
Freeze: Place the vials in a controlled-rate freezing container and store at -80°C overnight. This achieves a cooling rate of approximately -1°C/minute.
-
Long-Term Storage: Transfer the vials to the vapor phase of liquid nitrogen for long-term storage.[19]
Procedure (Thawing):
-
Prepare: Pre-warm complete growth medium in a 15 mL centrifuge tube.
-
Quick Thaw: Retrieve a vial from liquid nitrogen and immediately thaw it by gentle agitation in a 37°C water bath. Thawing should be rapid (approx. 2 minutes).[10][19] Do not submerge the cap.
-
Dilute: Once thawed, decontaminate the vial with 70% ethanol. Transfer the contents to the centrifuge tube containing pre-warmed medium to dilute the DMSO.
-
Centrifuge: Pellet the cells at 150 x g for 5-8 minutes.
-
Resuspend & Plate: Aspirate the supernatant containing the DMSO and gently resuspend the cell pellet in fresh complete medium. Transfer to an appropriately sized culture flask.
-
Incubate: Place the flask in the incubator. Change the medium after 12-24 hours to remove any remaining dead cells and residual DMSO.
Visualization of Key Workflows
To better illustrate the relationships between these core protocols, the following diagrams provide a visual guide.
Caption: General experimental workflow for HEK 293 cells.
Applications in Research and Biopharmaceutical Development
The unique attributes of HEK 293 cells make them a versatile platform for a wide range of applications.
-
Recombinant Protein Production: HEK 293 cells are a preferred system for producing complex eukaryotic proteins.[2][5] Their human origin ensures they can perform human-like post-translational modifications (e.g., glycosylation), which are often critical for the protein's function and immunogenicity—a key advantage over bacterial or yeast systems.[2][5]
-
Viral Vector Production: The presence of the Ad5 E1A/B genes makes HEK 293 cells essential for producing adenoviral vectors, which require these genes for replication.[1][5] They are also the workhorse for producing other therapeutically relevant viral vectors, such as Adeno-Associated Virus (AAV) and lentivirus, which are central to the field of gene therapy.[2][5] Several FDA-approved gene therapies and CAR-T cell therapies rely on viral vectors produced in HEK 293-derived lines.[5]
-
Drug Discovery and Toxicology: The cells serve as a reliable human cell model for high-throughput screening of drug candidates and for assessing cytotoxicity.[2][3][7] They are frequently used to express specific receptors or ion channels to study drug-target interactions.[1][3]
-
Signal Transduction Studies: Because they are easy to transfect, researchers can readily overexpress components of a signaling pathway (receptors, kinases, etc.) to dissect its function in a controlled human cellular context.[3]
Caption: Simplified GPCR signaling pathway studied in HEK 293 cells.
Common Variants of the HEK 293 Line
Over the decades, several derivatives of the parental HEK 293 line have been developed to optimize them for specific applications. The most common variants are outlined below.
| Cell Line Variant | Key Modification | Primary Advantage | Common Application |
| HEK 293 | Parental line transformed with Ad5 E1A/E1B genes.[20] | High transfectability, good for protein production. | General transfection, protein expression, adenoviral vector production.[21] |
| HEK 293T / 293T/17 | Stably expresses the Large T-antigen from Simian Virus 40 (SV40).[1][5][20] | Allows for episomal replication of plasmids containing the SV40 origin of replication.[4][5] | Very high-yield transient protein expression, production of retroviral and lentiviral vectors.[1][4][6] |
| HEK 293F | Adapted for growth in suspension culture in serum-free medium.[5][6] | Scalable for large-volume cultures in bioreactors. | Large-scale recombinant protein and antibody production.[6] |
| HEK 293FT | A fast-growing variant of 293T adapted for suspension culture.[20][22] | Combines high-yield expression with scalability. | High-titer lentiviral production for gene therapy and CAR-T applications.[20] |
| HEK 293E | Stably expresses the Epstein-Barr Virus Nuclear Antigen 1 (EBNA1).[5][6] | Allows episomal replication of plasmids with the EBV origin (oriP) for enhanced protein yield. | High-yield, stable protein expression from oriP-containing vectors.[6] |
Conclusion: The Enduring Legacy of HEK 293
From its serendipitous creation in experiment #293, the HEK 293 cell line and its derivatives have become one of the most widely used and valuable tools in cell biology and biotechnology.[2][4] Their ease of culture, robustness, and unparalleled transfectability provide a reliable and efficient platform for unraveling complex biological questions and for producing life-saving therapeutics. While it is crucial for scientists to remember their unique neuronal-like characteristics and genetic abnormalities, a thorough understanding of their origin and proper handling ensures that HEK 293 cells will remain an indispensable workhorse in laboratories for the foreseeable future.
References
-
An Overview of HEK-293 Cell Line. Beckman Coulter.[Link]
-
HEK 293 cells - Wikipedia. Wikipedia.[Link]
-
HEK 293 cell lines. Washington State University - Office of Research Assurances.[Link]
-
HEK293 Cell Line as a Platform to Produce Recombinant Proteins and Viral Vectors. National Institutes of Health (NIH).[Link]
-
HEK293 Cell Line: A Cornerstone in Modern Cellular Research and Biotechnology. Cytion.[Link]
-
HEK293 cells (Human embryonal kidney cells). iGEM.[Link]
-
HEK 293 Cells: Background, Advantages and Applications. BioSpace.[Link]
-
What Are HEK293 Cells and What Are They Used for in Research? Patsnap Synapse.[Link]
-
Preferential transformation of human neuronal cells by human adenoviruses and the origin of HEK 293 cells. PubMed, National Institutes of Health (NIH).[Link]
-
HEK293s (Thawing, Suspending Cells, Maintaining attached cells, freezing attached cells, maintaining suspension cells). University of Massachusetts Amherst.[Link]
-
Transient transfection protocol for HEK293T cells. EuroMAbNet.[Link]
-
The Scattered Twelve Tribes of HEK293. Biomedical and Pharmacology Journal.[Link]
-
Why Do HEK293 Cells Have a Human Adenovirus Gene? Patsnap Synapse.[Link]
-
Culture and transfection of HEK293T cells. Protocols.io.[Link]
-
A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization. National Institutes of Health (NIH).[Link]
-
What is the difference between each of the HEK-293 fetal cell line variants? Quora.[Link]
-
Characteristics of a Human Cell Line Transformed by DNA from Human Adenovirus Type 5. ResearchGate.[Link]
-
Production of Adenoviral Vectors in 293 Cells: A Case Study of the Adaptation of Attached Cells to Grow in Suspension. The Open Biotechnology Journal.[Link]
-
Transient Gene Expression in Adherent HEK293 Cells using PEI STAR™ Transfection Reagent. Bio-Techne.[Link]
Sources
- 1. beckman.com [beckman.com]
- 2. HEK293 Cell Line: A Cornerstone in Modern Cellular Research and Biotechnology [cytion.com]
- 3. HEK 293 Cells: Background, Advantages and Applications - BioSpace [biospace.com]
- 4. HEK 293 cells - Wikipedia [en.wikipedia.org]
- 5. HEK293 Cell Line as a Platform to Produce Recombinant Proteins and Viral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Deep Dive into the HEK293 Cell Line Family [procellsystem.com]
- 7. What Are HEK293 Cells and What Are They Used for in Research? [synapse.patsnap.com]
- 8. HEK 293 cell lines | Office of Research Assurances | Washington State University [biosafety.wsu.edu]
- 9. Why Do HEK293 Cells Have a Human Adenovirus Gene? [synapse.patsnap.com]
- 10. atcc.org [atcc.org]
- 11. researchgate.net [researchgate.net]
- 12. Preferential transformation of human neuronal cells by human adenoviruses and the origin of HEK 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. static.igem.org [static.igem.org]
- 14. Culture and transfection of HEK293T cells [protocols.io]
- 15. lab.rockefeller.edu [lab.rockefeller.edu]
- 16. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 17. Transfecting Plasmid DNA into HEK 293 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - US [thermofisher.com]
- 18. atcc.org [atcc.org]
- 19. geniranlab.ir [geniranlab.ir]
- 20. The Scattered Twelve Tribes of HEK293 – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 21. quora.com [quora.com]
- 22. Growth and Maintenance of the 293FT Cell Line | Thermo Fisher Scientific - US [thermofisher.com]
